3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is an organic compound characterized by the presence of an oxirane (epoxide) ring and an oxolane (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane typically involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a cyclization reaction with tetrahydrofuran under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can attack the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with various nucleophiles. This reactivity is exploited in both chemical synthesis and potential biological applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzaldehyde
- 3-(Oxiran-2-ylmethoxy)phenylpropanoate
- 4-(Oxiran-2-ylmethoxy)phenylmethanol
Uniqueness
3-[4-(Oxiran-2-ylmethoxy)phenyl]oxolane is unique due to the presence of both an epoxide and an oxolane ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups .
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)phenyl]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-12(15-8-13-9-16-13)4-2-10(1)11-5-6-14-7-11/h1-4,11,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEXXRNTNMXBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)OCC3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.